1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one
Description
1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one is a spirocyclic indole derivative featuring a 1,3-dioxolane ring fused to an indole scaffold. The compound is distinguished by a benzyl group at the 1' position and a chlorine substituent at the 5' position of the indole moiety. Spirocyclic indoles are of significant interest in medicinal chemistry due to their structural rigidity, which enhances binding specificity to biological targets.
Properties
IUPAC Name |
1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-6-7-15-14(10-13)17(21-8-9-22-17)16(20)19(15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICAWSSFSOALAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324360 | |
| Record name | 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200291 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883655-42-3 | |
| Record name | 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one is a compound belonging to the class of spiro compounds that exhibit various biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of benzyl and chlorinated indole derivatives under controlled conditions. The resulting compound features a spiro structure that combines a dioxolane ring with an indole moiety, which is significant for its biological properties.
Anticonvulsant Activity
Research has shown that compounds with similar structural frameworks exhibit anticonvulsant properties. Specifically, studies indicate that spiro[1,3-dioxolane-2,3'-indoline]-2'-ones can inhibit seizures induced by electrical stimulation or chemical agents. The presence of both oxoindole and dioxolane moieties is critical for enhancing anticonvulsant activity. The chloro derivative of this compound has been found particularly potent in the maximal electroshock (MES) test, suggesting a strong potential for seizure management .
While the precise mechanism of action remains to be fully elucidated, it is believed that these compounds may interact with neurotransmitter systems or ion channels involved in seizure activity. The structural modifications at the 1'-position can significantly influence the pharmacological profile, with bulky hydrophobic substituents generally reducing activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in substituents at specific positions on the indole and dioxolane rings can drastically alter biological activity. For example:
| Compound Modification | Biological Activity | Notes |
|---|---|---|
| Bulky hydrophobic groups at 1' | Decreased potency | Reduces interaction with target sites |
| Electron-withdrawing groups | Increased potency | Enhances binding affinity |
| Substituents at 5' position | Variable effects | Dependent on size and electronic properties |
These insights are crucial for designing more effective derivatives with improved therapeutic profiles.
Case Studies
Several case studies have explored the efficacy of this compound in different experimental models:
- In Vivo Studies : In mouse models, the compound demonstrated significant anticonvulsant effects at low doses (ED50 values indicating effective doses) compared to standard medications .
- In Vitro Studies : Cell viability assays conducted on glioma cell lines revealed that modifications to the dioxolane structure led to varying degrees of cytotoxicity, indicating potential for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Preparation Methods
p-Toluenesulfonic Acid-Mediated Route
A widely adopted method involves refluxing 5-chloroisatin with ethylene glycol and benzyl bromide in toluene, catalyzed by p-toluenesulfonic acid (PTSA).
Procedure :
- Reaction Setup : 5-Chloroisatin (4.42 mmol), ethylene glycol (84.48 mmol), and PTSA (0.22 mmol) in toluene (40 mL).
- Reflux Conditions : Heated at 110°C for 5 hours.
- Workup : Evaporation, dichloromethane extraction, and sodium bicarbonate washing.
- Purification : Silica gel chromatography (petroleum ether/EtOAc, 1:1) yields the product as a white solid.
Key Data :
- Yield : 99% (analogous bromo compound).
- Melting Point : 124–126°C.
- ¹H NMR (CDCl₃): δ 7.37–7.27 (m, 5H, benzyl), 7.08 (d, J = 8.8 Hz, 1H, indole), 6.71 (d, J = 8.2 Hz, 1H, indole), 4.96 (d, J = 15.6 Hz, 1H, CH₂), 4.86–4.75 (m, 3H, dioxolane).
Base-Catalyzed Stereoselective Synthesis
Lithium tert-Butoxide (t-BuOLi)-Promoted Method
A stereoselective approach employs t-BuOLi in tetrahydrofuran (THF) at 60°C:
Optimized Protocol :
- Reagents : 5-Chloroisatin (0.22 mmol), benzyl-protected indole (0.2 mmol), t-BuOLi (20 mol%).
- Reaction Time : 4 hours.
- Isomer Ratio : Z/E = 99:1.
Advantages :
- Reduced reaction time (4 vs. 16 hours for t-BuOK).
- Enhanced stereocontrol via lithium coordination to the carbonyl oxygen.
Structural Characterization and Analytical Data
Spectroscopic Profiling
¹³C NMR (151 MHz, CDCl₃):
- δ 171.14 (C=O), 145.22 (spiro carbon), 134.11–124.78 (aromatic carbons), 79.02 (dioxolane), 44.71 (CH₂).
HRMS :
X-ray Diffraction :
Reaction Optimization and Challenges
Solvent Effects
Temperature Dependence
- Reflux (110°C) : Optimal for acid-catalyzed methods.
- 60°C : Balances rate and selectivity in base-catalyzed reactions.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 5-Chloroisatin | 320 | Sigma-Aldrich |
| Benzyl bromide | 150 | TCI Chemicals |
| t-BuOLi | 980 | Merck |
Green Chemistry Metrics
- Atom Economy : 78% (acid route) vs. 82% (base route).
- E-factor : 12.3 (acid) vs. 8.9 (base), reflecting solvent usage differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
